2,5-Dichloroanilinium chloride
Description
Contextualizing 2,5-Dichloroanilinium Chloride within Aromatic Amine Chemistry
Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. The nitrogen atom's lone pair of electrons makes these compounds basic, allowing them to react with acids to form ammonium (B1175870) salts, known as anilinium salts in the case of aniline (B41778) derivatives. The formation of this compound from 2,5-dichloroaniline (B50420) is a classic acid-base reaction where the amino group is protonated. nih.gov
This transformation significantly alters the compound's physical and chemical properties. While 2,5-dichloroaniline is sparingly soluble in water, its anilinium salt exhibits increased solubility in aqueous media. chemicalbook.comsolubilityofthings.com The protonation of the amino group also deactivates the aromatic ring towards electrophilic substitution reactions more so than the neutral amino group. The stability and crystalline nature of this compound make it a valuable material for structural analysis and as a well-defined starting material in synthetic procedures.
The synthesis of this compound monohydrate can be achieved by treating an ethanolic solution of 2,5-dichloroaniline with dilute hydrochloric acid, followed by slow evaporation at room temperature to yield single crystals. nih.govpsu.edu
Significance of this compound in Chemical Science and Related Disciplines
The significance of this compound in the chemical sciences is multifaceted, with notable applications in synthesis and materials science.
Synthetic Intermediate: The parent compound, 2,5-dichloroaniline, is a precursor for dyes, pigments, and pesticides. wikipedia.orgontosight.aichemicalbook.com For instance, it is used to produce Pigment Yellow 10. wikipedia.org Many synthetic routes that use 2,5-dichloroaniline, such as diazotization reactions to form diazonium salts, are performed in acidic conditions. In these processes, this compound is the reactive species that is converted to the corresponding diazonium salt, a crucial intermediate for producing azo dyes and other substituted aromatic compounds. prepchem.com
Crystal Engineering and Structural Chemistry: The crystalline nature of this compound and its hydrates has made them subjects of intense academic inquiry, particularly in the field of crystal engineering. X-ray diffraction studies on this compound monohydrate have provided detailed insights into its three-dimensional structure. nih.gov These studies reveal a complex network of hydrogen bonds involving the anilinium cation, the chloride anion, and the water molecule, which dictates the crystal packing. nih.govpsu.edu
Spectroscopic and Thermal Studies: Academic research has also focused on the characterization of salts derived from 2,5-dichloroaniline. For example, 2,5-dichloroanilinium picrate (B76445) has been synthesized and studied using techniques such as powder X-ray diffraction, UV-visible absorption spectroscopy, and nuclear magnetic resonance (NMR) to understand its structural and physical properties. researchgate.net Thermal analysis methods like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to determine the thermal stability of these compounds. researchgate.net
Scope and Objectives of Academic Inquiry into this compound
Academic research on this compound is primarily driven by the following objectives:
Structural Elucidation: A primary goal is to determine the precise molecular and crystal structures of this compound and its various forms, such as its monohydrate. nih.gov This involves using single-crystal X-ray diffraction to understand bond lengths, bond angles, and intermolecular interactions. psu.edu
Understanding Non-Covalent Interactions: Researchers aim to investigate the intricate network of hydrogen bonds and other non-covalent interactions within the crystal lattice. Studies on the monohydrate form, for example, have detailed the hydrogen bonding between the -NH3+ group, chloride ions, and water molecules, which are fundamental to understanding and predicting crystal structures. nih.gov
Correlation of Structure and Properties: A key objective is to establish a relationship between the compound's structure and its macroscopic properties. This includes studying how its crystalline arrangement influences its thermal stability, solubility, and spectroscopic characteristics. researchgate.net
Development of New Materials: By studying derivatives like 2,5-dichloroanilinium picrate, researchers explore the potential for creating new materials with specific optical or electronic properties. researchgate.net
Research Data and Findings
Chemical and Physical Properties
The properties of the parent compound, 2,5-dichloroaniline, provide context for its salt form.
| Property | Value |
| Molecular Formula | C₆H₅Cl₂N |
| Molecular Weight | 162.01 g/mol |
| Appearance | Colorless to brown needle-like crystals or flakes. smolecule.comnih.gov |
| Melting Point | 47-50 °C wikipedia.orgsigmaaldrich.com |
| Boiling Point | 251 °C wikipedia.orgsigmaaldrich.com |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, and dilute hydrochloric acid. chemicalbook.comsolubilityofthings.comwikipedia.org |
| CAS Number | 95-82-9 |
This table is based on data for the parent compound, 2,5-dichloroaniline.
Crystallographic Data for this compound Monohydrate
A study published in Acta Crystallographica Section E provides detailed crystallographic data for the monohydrate form of the title compound. psu.edu
| Parameter | Value |
| Chemical Formula | C₆H₆Cl₂N⁺·Cl⁻·H₂O |
| Formula Weight | 216.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.679 (1) |
| b (Å) | 6.476 (1) |
| c (Å) | 19.060 (5) |
| β (°) | 96.95 (3) |
| Volume (ų) | 940.9 (3) |
| Z | 4 |
Data sourced from a 2009 study on this compound monohydrate. psu.edu
The crystal structure is stabilized by N—H⋯Cl, O—H⋯Cl, and N—H⋯O hydrogen bonds. nih.gov Two hydrogen atoms of the protonated amino group (–NH₃⁺) are accepted by two different chloride ions, while the third hydrogen is accepted by the oxygen atom of the water molecule. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,5-dichloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVJCYWUBQENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955281 | |
| Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
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Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33663-41-1 | |
| Record name | Benzenamine, 2,5-dichloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33663-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloroanilinium chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033663411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloroaniline--hydrogen chloride (1/1) | |
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| Record name | 2,5-dichloroanilinium chloride | |
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Synthetic Methodologies for 2,5 Dichloroanilinium Chloride and Its Precursors
Direct Synthesis Routes to 2,5-Dichloroanilinium Chloride
The most direct method for synthesizing this compound involves the acid-base reaction between 2,5-dichloroaniline (B50420) and hydrochloric acid.
2,5-dichloroaniline, an aromatic amine, acts as a weak base. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) can accept a proton (H⁺) from a strong acid. When treated with hydrochloric acid (HCl), the amino group is protonated to form the anilinium ion. The resulting positively charged 2,5-dichloroanilinium cation then forms an ionic bond with the chloride anion (Cl⁻) from the HCl, yielding the salt this compound. chemicalbull.com This reaction is a straightforward and efficient method for preparing the anilinium salt.
A specific solvated form, this compound monohydrate (C₆H₆Cl₂N⁺·Cl⁻·H₂O), can be reliably synthesized. nih.govpsu.edu The process involves dissolving pure 2,5-dichloroaniline in ethanol (B145695) and then adding dilute hydrochloric acid dropwise with continuous stirring. nih.govpsu.edu The resulting solution is slowly evaporated at room temperature, which allows for the formation of crystals. nih.govpsu.edu To ensure purity, the solid product is recrystallized from ethanol to a constant melting point. nih.govpsu.edu Single crystals suitable for X-ray diffraction studies have been grown using this slow evaporation technique. nih.govpsu.edu
The structure of the monohydrate consists of discrete 2,5-dichloroanilinium cations, chloride anions, and water molecules interconnected by a network of hydrogen bonds (N—H⋯Cl, O—H⋯Cl, and N—H⋯O). nih.gov
Table 1: Experimental Details for this compound Monohydrate Synthesis nih.govpsu.edu
| Parameter | Details |
|---|---|
| Reactants | 2,5-dichloroaniline (0.02 mole), Dilute Hydrochloric Acid (>0.025 mole) |
| Solvent | Ethanol (20 cc) |
| Procedure | Dropwise addition of HCl to the ethanolic solution of 2,5-dichloroaniline with constant stirring. |
| Crystallization | Slow evaporation at room temperature. |
| Purification | Recrystallization from ethanol. |
Protonation of 2,5-Dichloroaniline with Hydrochloric Acid
Precursor Synthesis: 2,5-Dichloroaniline
The primary industrial route to 2,5-dichloroaniline is the reduction of 2,5-dichloronitrobenzene.
Catalytic hydrogenation is a widely employed method for the synthesis of 2,5-dichloroaniline from 2,5-dichloronitrobenzene. smolecule.comchemicalbook.com This process selectively reduces the nitro group (-NO₂) to an amino group (-NH₂) while preserving the carbon-chlorine bonds on the aromatic ring. smolecule.com The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst. smolecule.com
Various catalysts have been shown to be effective, including platinum-on-carbon (Pt/C), palladium-on-carbon (Pd/C), and Raney nickel. patsnap.comgoogle.com The reaction can be performed in solvents like ethanol or acetic acid, or under solvent-free conditions. chemicalbook.compatsnap.com For instance, one procedure involves reacting a 30 wt. % solution of 2,5-dichloronitrobenzene in acetic acid with hydrogen gas at 687 kPa and 45°C over a platinum-on-carbon catalyst. patsnap.com Another method uses hydrazine (B178648) hydrate (B1144303) as the hydrogen source in an ethanol solvent at 60°C. chemicalbook.com Urushibara nickel catalysts, prepared by reducing nickel chloride with zinc powder, have also demonstrated high activity and selectivity for this transformation. cjcatal.comresearchgate.net
To align with green chemistry principles by reducing solvent use and energy consumption, solvent-free hydrogenation processes have been developed. smolecule.comgoogle.com These methods can achieve results comparable or even superior to traditional solvent-based systems. smolecule.com One patented solvent-free method involves a continuous process using a series of high-pressure reactors. google.com In this system, 2,5-dichloronitrobenzene, hydrogen gas, a catalyst (such as palladium on carbon), and assistant ammonia (B1221849) water are mixed and reacted continuously. google.com The catalyst is separated from the product stream via membrane filtration and recycled directly without regeneration. google.com This approach not only saves on raw material and energy costs but also allows for stable, automatic, and continuous production. google.com Research has shown that product yields can remain stable at a purity of 99.85% with minimal dechlorination. smolecule.com
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of 2,5-dichloroaniline while minimizing side reactions like dehalogenation. Key variables include temperature, hydrogen pressure, catalyst type and loading, and the use of additives.
Research has explored various catalysts, including platinum, palladium, and nickel-based systems, to enhance performance. patsnap.comcjcatal.com For example, a specialized platinum-on-carbon catalyst (Type 56) has been shown to be highly effective for the hydrogenation of halonitroaromatics without the need for process additives. ingentaconnect.com A patented method that avoids anti-dechlorinating agents uses a specific catalyst composed of platinum (5%-10%), copper (1%-3%), and carbon (20%-30%). google.com This process, running at 110-120°C and 1.1-1.2 MPa, yields a product purity of 99.85% with a dechlorination rate of just 0.006%. google.com
The use of Urushibara nickel catalysts has also been optimized; the addition of an appropriate amount of a dechlorination inhibitor and water in the solvent was found to significantly increase both the reaction rate and the selectivity for 2,5-dichloroaniline. researchgate.net These catalysts also demonstrate good reusability. researchgate.net
Table 2: Selected Optimized Conditions for 2,5-Dichloronitrobenzene Hydrogenation
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent/Conditions | Key Findings | Reference |
|---|---|---|---|---|---|
| Platinum-on-Carbon (Pt/C) | 45 | 0.687 | Acetic Acid | General procedure for hydrogenation. | patsnap.com |
| Palladium/Charcoal or Platinum/Pd/Carbon | 50–150 | 0.5–3.0 | Solvent-Free (Continuous) | Enables continuous production with catalyst recycling. | google.com |
| Raney Nickel | 80 | 1.2 | Methanol with Formamidine Acetate | Achieves 99.6% product purity. | google.com |
| Pt/Cu/C | 110-120 | 1.1-1.2 | Solvent-Free | Purity of 99.85%, dechlorination of 0.006% without inhibitors. | google.com |
Derivatization Pathways Involving this compound and its Analogs
Nucleophilic Substitution Reactions
The chemical structure of 2,5-dichloroaniline allows for nucleophilic reactions at several sites. The amino group (-NH₂) contains a lone pair of electrons on the nitrogen atom, making it a nucleophile that can react with various electrophiles. smolecule.com For instance, the amino group can undergo acylation with acid chlorides or anhydrides to form amides. smolecule.com
Furthermore, the chlorine atoms attached to the aromatic ring can be replaced by strong nucleophiles under specific reaction conditions, a process known as nucleophilic aromatic substitution. smolecule.comevitachem.com This allows for the introduction of different functional groups onto the benzene (B151609) ring, leading to a wide array of derivatives.
Diazotization Processes and Subsequent Transformations
The conversion of a primary aromatic amine like 2,5-dichloroaniline into a diazonium salt is a cornerstone reaction in organic synthesis, first reported by Peter Griess in 1858. byjus.comunacademy.com This process, known as diazotization, creates a highly versatile intermediate that can be transformed into a multitude of other functional groups. unacademy.comiitk.ac.innumberanalytics.com
The diazotization of 2,5-dichloroaniline is typically carried out at low temperatures (0-5 °C) by treating it with a diazotizing agent, such as sodium nitrite (B80452), in a strong acidic medium like hydrochloric or sulfuric acid. chemicalnote.comgoogle.comprepchem.com The reaction converts the amino group into a diazonium group (-N₂⁺), yielding a 2,5-dichlorobenzenediazonium (B92701) salt (e.g., 2,5-dichlorobenzenediazonium chloride). google.comprepchem.com
This diazonium salt is often not isolated due to its instability and is used directly in subsequent reactions. google.com For example, it can be hydrolyzed to produce 2,5-dichlorophenol, a key intermediate in the manufacturing of the herbicide dicamba. google.comgoogle.comwipo.int It can also be used to synthesize other compounds, such as 2,5-dichlorothiophenol, by reacting it with reagents like thiourea. prepchem.com
Table 2: Example of a Diazotization Reaction
| Reactant | Reagents | Temperature | Intermediate Product | Subsequent Product | Ref. |
|---|---|---|---|---|---|
| 2,5-Dichloroaniline | 1. NaNO₂, HCl(aq) 2. H₂O, Heat | 0-5 °C | 2,5-Dichlorobenzenediazonium chloride | 2,5-Dichlorophenol | google.comprepchem.com |
| 2,5-Dichloroaniline | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 0-25 °C | 2,5-Dichlorobenzenediazonium salt | 2,5-Dichlorophenol | google.com |
The mechanism of diazotization involves several key steps. byjus.comnumberanalytics.com First, the sodium nitrite reacts with the strong acid (e.g., HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ. iitk.ac.inchemicalnote.com
In the presence of excess acid, the nitrous acid is protonated and then loses a water molecule to form a highly reactive electrophile, the nitrosonium ion (NO⁺). byjus.comchemicalnote.com
When the reaction is conducted in a sulfuric acid medium, the nitrous acid reacts with sulfuric acid to generate nitrosylsulfuric acid, which then serves as the electrophile. google.comgoogle.com The free 2,5-dichloroaniline, acting as a nucleophile, attacks the electrophile. google.comgoogle.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the final 2,5-dichlorobenzenediazonium ion. byjus.com
Formation of Schiff Bases and Related Complexes
2,5-Dichloroaniline readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). impactfactor.orgjmchemsci.com The reaction involves the nucleophilic attack of the primary amino group of the aniline (B41778) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). jmchemsci.com
For example, reacting 2,5-dichloroaniline with salicylaldehyde (B1680747) or benzaldehyde (B42025) produces the corresponding N-benzylidene-2,5-dichloroaniline Schiff bases. jecst.orgjmchemsci.com These reactions are often catalyzed by a few drops of acid and carried out by refluxing the reactants in a solvent like ethanol. jmchemsci.comjmchemsci.com The resulting Schiff bases are often stable, crystalline compounds and can act as ligands to form complexes with various metal ions. impactfactor.orgjmchemsci.com
Covalent Coupling and Polymerization Reactions
2,5-Dichloroaniline can serve as a monomer in polymerization reactions. Research has shown that it can undergo chemical copolymerization with aniline in an acidic medium using an oxidizing agent like potassium dichromate. sigmaaldrich.com This process results in the formation of a copolymer, poly(2,5-dichloroaniline-co-aniline). sigmaaldrich.com
Furthermore, Schiff bases derived from 2,5-dichloroaniline can be used as precursors for polymers. For instance, the Schiff base formed from 2,5-dichloroaniline and 2-hydroxybenzaldehyde can undergo oxidative poly-condensation in an alkaline medium with an oxidant like sodium hypochlorite (B82951) (NaOCl) to form a poly-Schiff base polymer. pnu.ac.ir These polymerization reactions create materials with potentially novel electronic and thermal properties. pnu.ac.ir
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₆Cl₃N |
| 2,5-Dichloroaniline | C₆H₅Cl₂N |
| 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ |
| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ |
| Hydrochloric acid | HCl |
| Hydrazine hydrate | H₆N₂O |
| Ethanol | C₂H₆O |
| Sodium hydrogen sulfide | NaHS |
| Sulfuric acid | H₂SO₄ |
| Platinum on carbon | Pt/C |
| Palladium on carbon | Pd/C |
| 2,5-Dichlorobenzenediazonium chloride | C₆H₃Cl₂N₂⁺·Cl⁻ |
| Sodium nitrite | NaNO₂ |
| Nitrous acid | HNO₂ |
| Nitrosonium ion | NO⁺ |
| Nitrosylsulfuric acid | NOHSO₄ |
| 2,5-Dichlorophenol | C₆H₄Cl₂O |
| 2,5-Dichlorothiophenol | C₆H₄Cl₂S |
| Thiourea | CH₄N₂S |
| Salicylaldehyde | C₇H₆O₂ |
| Benzaldehyde | C₇H₆O |
| N-benzylidene-2,5-dichloroaniline | C₁₃H₉Cl₂N |
| 2-(2,5-dichlorobenzylideneamino)phenol | C₁₃H₉Cl₂NO |
| Potassium dichromate | K₂Cr₂O₇ |
| Sodium hypochlorite | NaOCl |
| Poly(2,5-dichloroaniline-co-aniline) | (C₁₂H₉Cl₂N)n |
Advanced Structural Elucidation and Solid State Characteristics
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline lattice. For 2,5-dichloroanilinium chloride, this technique provides critical data on its crystal system, space group, and the complex network of intermolecular forces that dictate its solid-state characteristics.
The anhydrous form of this compound crystallizes in the monoclinic system. This crystal system is defined by three unequal axes, with one non-orthogonal angle. The specific space group for this compound is P2(1)/c. This designation indicates a primitive unit cell containing a two-fold screw axis (2(1)) and a glide plane (c) perpendicular to the b-axis. This fundamental crystallographic information forms the basis for understanding the symmetry and packing of the molecules in the crystal.
Table 1: Crystallographic Data for Anhydrous this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
This table provides the fundamental crystallographic classification for the anhydrous form of the title compound.
The crystal structure of this compound is not merely a collection of ions but a highly ordered assembly held together by a variety of intermolecular interactions. Among these, hydrogen bonds are the most significant, creating a robust framework that defines the material's architecture.
In the case of the monohydrate form, the introduction of a water molecule creates a more complex hydrogen-bonding network. This network includes not only N—H⋯Cl interactions but also O—H⋯Cl and N—H⋯O bonds. In this hydrated structure, two hydrogen atoms of the -NH3+ group are bonded to chloride acceptors, while the third hydrogen is accepted by the oxygen atom of the water molecule. The water molecule, in turn, donates hydrogen atoms to two different chloride anions.
A comparison between the anhydrous and monohydrate forms of this compound highlights the significant role of the water molecule in dictating the crystal packing. The anhydrous form features a layer structure built from N—H⋯Cl hydrogen bonds. The inclusion of water in the monohydrate disrupts this simple layered arrangement, creating a more intricate three-dimensional network involving the water molecule as a bridge between cations and anions through O—H⋯Cl and N—H⋯O bonds.
Comparing this compound with its isomers reveals further structural diversity. While detailed crystallographic data for anhydrous 2,4-dichloroanilinium chloride is not as readily available in the provided context, its neutral form (2,4-dichloroaniline) is known. The salt 3,4-dichloroanilinium hydrogen phthalate (B1215562) crystallizes in the monoclinic system with the space group C2/c, demonstrating how changing the anion can significantly alter the crystal symmetry. The neutral parent molecule, 2,5-dichloroaniline (B50420), also crystallizes in the monoclinic P2(1)/n space group, where N—H⋯N hydrogen bonds and Cl⋯Cl interactions are observed, differing from the ion-ion interactions in the salt.
Table 2: Comparative Crystallographic Data of this compound and Related Compounds
| Compound | Crystal System | Space Group | Key Hydrogen Bonding |
| Anhydrous this compound | Monoclinic | P2(1)/c | N—H⋯Cl, C—H⋯Cl |
| This compound monohydrate | Monoclinic | P2(1)/n | N—H⋯Cl, O—H⋯Cl, N—H⋯O |
| 3,4-Dichloroanilinium hydrogen phthalate | Monoclinic | C2/c | N—H⋯O, O—H⋯O |
| 2,5-Dichloroaniline (neutral) | Monoclinic | P2(1)/n | N—H⋯N |
This table illustrates the variations in crystal structure parameters and primary hydrogen bonding schemes across the title compound and its related forms.
The self-assembly of anhydrous this compound is dominated by the N—H⋯Cl hydrogen bonds, which organize the ions into layers parallel to the xy plane. These hydrophilic layers, containing the NH3+ groups and Cl- anions, are found at z ≈ 1/4 and 3/4. The hydrophobic aromatic groups project from these layers, with weaker interactions linking them.
In addition to hydrogen bonding, halogen bonding plays a role in the supramolecular structure. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the structure of anhydrous this compound, a Cl2⋯Cl3 interaction is noted, which helps to link the layers. The interplay and balance between the strong, charge-assisted N—H⋯Cl hydrogen bonds and the weaker C—H⋯Cl and Cl⋯Cl interactions define the final, stable three-dimensional architecture of the crystal. This hierarchy of interactions is a key principle in crystal engineering, demonstrating how both strong and weak forces are crucial in directing molecular self-assembly.
Supramolecular Architecture and Packing Motifs
Examination of π-π Stacking Interactions
In the solid state, aromatic rings can interact through π-π stacking, a non-covalent interaction that plays a significant role in the formation of supramolecular assemblies. In the crystal structure of the related compound 2,5-dichloroaniline, the aromatic rings of adjacent molecules pack in a face-to-face manner. chemicalbook.com These parallel rings are separated by a close distance of 3.490 Å, which is indicative of π-π stacking interactions that contribute to the stability of the crystal structure. chemicalbook.com
The nature of the counter-ion can influence these interactions. For instance, in the crystal structure of 2,5-dichloroanilinium picrate (B76445), the dominant intermolecular forces are Cl···O(nitro) and Cl···Cl interactions, rather than prominent π-π stacking between the anilinium cations. nih.gov However, studies on other derivatives, such as 1-(2,5-dichlorophenyl)piperazine, suggest that the presence of the 2,5-dichloro substitution pattern can enhance π-π stacking interactions. This highlights the subtle balance of forces that determines the final crystal architecture.
Influence of Substituent Effects on Supramolecular Frameworks
The type and position of substituents on the aniline (B41778) ring profoundly influence the supramolecular framework of its salts. The chlorine atoms in this compound act as significant substituents that modify the electronic properties and steric profile of the aromatic ring, thereby directing the nature and geometry of intermolecular interactions.
A comparative study between 2-methylanilinium picrate and 2,5-dichloroanilinium picrate demonstrates this influence clearly. While the former exhibits π-π interactions between the anilinium cations, the latter is characterized by Cl···O and Cl···Cl interactions, showcasing that a change in substitution can fundamentally alter the supramolecular assembly. nih.gov This principle is a cornerstone of crystal engineering, where substituents are used to control the formation of specific crystal structures. nih.goviucr.org The electron-withdrawing nature of the chlorine atoms affects the charge distribution within the anilinium cation, which in turn impacts the strength and directionality of hydrogen bonds and other non-covalent interactions. nih.gov The study of various halogenated compounds confirms that substituents like chlorine play a key role in dictating the contribution of different intermolecular contacts within the crystal packing. acs.org
Powder X-ray Diffraction Studies
Lattice Parameter Estimation
Lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. These parameters can be precisely determined from diffraction data. While PXRD is a common method for this estimation researchgate.netnih.gov, single-crystal X-ray diffraction provides the most accurate values. The lattice parameters for this compound monohydrate and related compounds have been determined through detailed single-crystal studies.
For this compound monohydrate, the crystal system is monoclinic with the space group P2₁/n. nih.govpsu.edu The lattice parameters determined at 299 K are presented in the table below.
| Parameter | This compound monohydrate nih.govpsu.edu |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.679 (1) |
| b (Å) | 6.476 (1) |
| c (Å) | 19.060 (5) |
| β (°) | 96.95 (3) |
| Volume (ų) | 940.9 (3) |
| Z | 4 |
Z is the number of formula units per unit cell.
For comparison, the lattice parameters of the parent molecule, 2,5-dichloroaniline, and another salt, 2,5-dichloroanilinium 4-chlorobenzenesulfonate, are also provided.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temp. (K) | Source |
| 2,5-Dichloroaniline | Monoclinic | P2₁/n | 13.1141 (7) | 3.8137 (6) | 13.1699 (7) | 90.033 (2) | 120 | chemicalbook.com |
| 2,5-Dichloroanilinium 4-chlorobenzenesulfonate | Monoclinic | P2₁/m | 9.792 (1) | 6.802 (1) | 10.879 (1) | 94.26 (1) | 293 | iucr.org |
Phase Purity and Crystallinity Assessment
The assessment of phase purity is crucial to ensure that the material under investigation is a single, homogeneous substance. PXRD is an ideal tool for this purpose. An experimental PXRD pattern of a bulk sample can be compared to the theoretical pattern calculated from single-crystal X-ray diffraction data. A match between the peak positions and relative intensities confirms the phase purity of the bulk sample.
The successful growth of single crystals of this compound monohydrate, suitable for X-ray diffraction, implies that a highly crystalline and phase-pure material was obtained. nih.govpsu.edu The experimental procedures for obtaining these crystals often involve recrystallization to a constant melting point, a technique used to purify the solid compound before analysis. nih.govpsu.edu The sharp reflections observed in single-crystal diffraction experiments are a direct indication of high crystallinity. iucr.orgnih.govpsu.edu Therefore, while a specific PXRD pattern for phase purity assessment is not presented here, the existing single-crystal data serves as the benchmark against which the purity and crystallinity of any bulk sample of this compound could be verified.
Advanced Spectroscopic Characterization and Vibrational Dynamics
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2,5-dichloroanilinium chloride by probing its characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,5-dichloroaniline (B50420) (2,5-DCA), the parent compound of this compound, has been recorded in the 4000–400 cm⁻¹ range using techniques like KBr pellets. iosrjournals.org The spectrum reveals distinct bands corresponding to the vibrations of the molecule's constituent parts. iosrjournals.org In aromatic amines, C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. iosrjournals.org For 2,5-DCA, bands observed at 3221, 3194, and 3188 cm⁻¹ are assigned to these C-H ring stretching modes. iosrjournals.org The presence of the chlorine atoms and the amino group influences these frequencies, causing them to appear at a higher range than in simple aromatic hydrocarbons. iosrjournals.org The formation of the anilinium cation (–NH₃⁺) from the amino group (–NH₂) upon treatment with hydrochloric acid introduces new vibrational modes, particularly the N-H stretching and bending frequencies, which are characteristic of the protonated amine. nih.govpsu.edu
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR analysis. The FT-Raman spectrum of 2,5-DCA has been recorded in the 4000–100 cm⁻¹ region. iosrjournals.org This technique is particularly effective for observing the vibrations of the carbon skeleton and other non-polar bonds. researchgate.net In the amino group of 2,5-dichloroaniline, a twisting frequency mode is identified in the Raman spectrum at 1150 cm⁻¹, while a wagging mode is associated with a Raman band at 606 cm⁻¹. researchgate.net C-H in-plane bending vibrations are observed in the 1290-900 cm⁻¹ range in both FT-IR and Raman spectra. iosrjournals.org
Analysis of Characteristic Vibrational Modes
The detailed assignment of vibrational modes for 2,5-dichloroaniline has been performed through experimental data and supported by theoretical calculations using Density Functional Theory (DFT). iosrjournals.orgresearchgate.net The substitution of two chlorine atoms and the amino group on the aromatic ring leads to variations in vibrational properties. iosrjournals.org
Below is a table summarizing some of the key vibrational assignments for 2,5-dichloroaniline based on spectroscopic studies.
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Description |
| C-H Stretching | 3221, 3194, 3188 | - | Aromatic C-H bond stretching |
| C-C Stretching | 1277, 1207, 1117 | - | Stretching of the carbon-carbon bonds within the aromatic ring |
| C-H In-plane Bending | 1516, 1471, 1354 | - | Bending of the C-H bonds within the plane of the ring |
| NH₂ Wagging | 625 | 606 | Wagging motion of the amino group out of the plane |
| NH₂ Twisting | 1136 | 1150 | Twisting motion of the amino group |
| Data sourced from studies on 2,5-dichloroaniline. iosrjournals.orgresearchgate.net |
Isomeric Differentiation via Terahertz Time-Domain Spectroscopy (THz-TDS)
The experimental results showed distinct "fingerprint" spectra for each isomer. opticsjournal.net 2,5-dichloroaniline exhibited characteristic absorption peaks at 0.83 THz, 1.04 THz, and 1.17 THz. opticsjournal.net In contrast, 3,4-dichloroaniline (B118046) showed absorption peaks at 1.00 THz, 1.48 THz, and 1.88 THz. opticsjournal.net The clear difference in the position and intensity of these absorption peaks allows for rapid and accurate identification and differentiation of the two isomers. opticsjournal.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the molecular structure by probing the magnetic properties of atomic nuclei, revealing details about the chemical environment of the protons in the 2,5-dichloroanilinium cation.
Proton NMR Analysis of Chemical Environment
Proton (¹H) NMR spectroscopy of the 2,5-dichloroanilinium cation identifies the distinct types of protons and their relationships within the molecule. The structure consists of three aromatic protons on the benzene (B151609) ring and three protons in the anilinium group (–NH₃⁺). The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the positively charged –NH₃⁺ group.
The following table outlines the expected ¹H NMR signals for the 2,5-dichloroanilinium cation.
| Proton Type | Position on Ring | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Proton | H-3 | Downfield | Doublet |
| Aromatic Proton | H-4 | Downfield | Doublet of Doublets |
| Aromatic Proton | H-6 | Downfield | Doublet |
| Anilinium Protons | -NH₃⁺ | Variable, downfield | Singlet (broad) |
| Note: Specific chemical shift values can vary depending on the solvent and concentration. The multiplicity is based on expected spin-spin coupling. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound are intrinsically linked to the electronic structure of the 2,5-dichloroaniline molecule and the profound effect of protonation on its chromophoric system.
The electronic absorption spectrum of an aromatic compound is primarily determined by the transitions of electrons within the π-system of the benzene ring and the influence of any substituents. In the case of 2,5-dichloroaniline, the parent molecule of the anilinium salt, the amino (-NH₂) and chloro (-Cl) groups act as auxochromes, modifying the absorption bands of the benzene chromophore.
Research into the UV-Vis spectrum of 2,5-dichloroaniline reveals distinct absorption maxima corresponding to electronic transitions. Studies have identified absorption bands in various solvents, which are generally attributed to π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons of the nitrogen atom in the amino group. jecst.orgjecst.org For instance, in dichloromethane, absorption bands for 2,5-dichloroaniline have been observed at 247 nm and 297 nm. jecst.org Another study reports a maximum absorption for 2,5-dichloroaniline in water at 293 nm. nih.gov
The specific absorption maxima (λmax) for 2,5-dichloroaniline are summarized in the table below.
| Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| Water | 293 | 2.45 | nih.gov |
| Dichloromethane | 247, 297 | Not Reported | jecst.org |
| Not Specified | 253 | Not Reported | nih.gov |
Upon formation of the this compound salt, the amino group (-NH₂) is protonated to form the anilinium group (-NH₃⁺). This structural change has a dramatic effect on the compound's electronic absorption characteristics. The protonation of the nitrogen atom engages its lone pair of electrons in forming the new N-H bond. Consequently, these non-bonding electrons are no longer available to interact with the π-electron system of the benzene ring.
This removal of the n-π conjugation results in a significant hypsochromic shift (blue shift) of the primary absorption bands. Research indicates that the resulting cationic form of 2,5-dichloroaniline is almost transparent in the typical UV range. researchgate.net The absorption associated with the anilino moiety is shifted to shorter wavelengths, effectively outside the range where the neutral aniline (B41778) derivative absorbs. researchgate.net This transparency of the anilinium cation is a key distinguishing feature of its electronic spectrum compared to its non-protonated counterpart.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine optimized geometries, vibrational frequencies, and various electronic properties that govern the behavior of molecules. While comprehensive DFT studies specifically detailing all reactivity descriptors for 2,5-dichloroanilinium chloride are not widely available in published literature, the principles and methodologies are well-established through studies on related aniline (B41778) derivatives. asianpubs.orgiosrjournals.org
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the 2,5-dichloroanilinium cation (C₆H₆Cl₂N⁺), this process yields key structural parameters such as bond lengths and bond angles.
Experimental validation for these theoretical calculations comes from X-ray crystallography. A study on this compound monohydrate has provided precise measurements of the molecular structure in the solid state. nih.gov The compound, with the formula C₆H₆Cl₂N⁺·Cl⁻·H₂O, crystallizes in a monoclinic system. nih.gov The structure consists of 2,5-dichloroanilinium cations, chloride anions, and water molecules interconnected by a network of hydrogen bonds. nih.gov This experimental data serves as a crucial benchmark for validating the accuracy of computational geometry optimization methods.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆Cl₂N⁺·Cl⁻·H₂O |
| Crystal System | Monoclinic |
| a (Å) | 7.679 |
| b (Å) | 6.476 |
| c (Å) | 19.060 |
| β (°) | 96.95 |
| Volume (ų) | 940.9 |
The electronic structure is fundamentally altered by the protonation of the amino group. In the 2,5-dichloroanilinium cation, the nitrogen atom becomes positively charged, which significantly influences the electron distribution across the aromatic ring and the nature of the molecular orbitals compared to neutral 2,5-dichloroaniline (B50420).
Vibrational spectroscopy, including FT-IR and FT-Raman, is a key experimental technique for identifying molecular structures. DFT calculations are routinely used to compute the vibrational frequencies and normal modes of molecules, which aids in the assignment of experimental spectral bands. asianpubs.org For a molecule like this compound, theoretical calculations can predict the frequencies associated with the stretching and bending modes of the N-H bonds in the -NH₃⁺ group, the C-Cl bonds, and the vibrations of the benzene (B151609) ring.
An experimental IR spectrum for this compound is available through the NIST WebBook, providing a reference for such theoretical studies. nist.gov In typical DFT studies on haloaniline derivatives, calculated frequencies are often scaled by empirical factors to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. asianpubs.org
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. smolecule.com
For the 2,5-dichloroanilinium cation, the presence of the electron-withdrawing -NH₃⁺ group and the chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to aniline or neutral 2,5-dichloroaniline. This would also affect the HOMO-LUMO gap. A larger gap implies higher kinetic stability and lower chemical reactivity. In computational studies of the related neutral molecule, 2,5-dichloroaniline, the HOMO is primarily located on the benzene ring with significant contribution from the nitrogen lone pair, while the LUMO exhibits π* antibonding character across the ring system. smolecule.com The protonation to form the anilinium ion would significantly alter the character and energy of these orbitals.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. iosrjournals.org
For the 2,5-dichloroanilinium cation, the MEP map would be dominated by a large, intense region of positive electrostatic potential centered on the -NH₃⁺ group, due to its formal positive charge. This site would be the most likely target for interaction with nucleophiles or negatively charged species. In contrast, the MEP map for neutral 2,5-dichloroaniline shows negative potential regions around the nitrogen and chlorine atoms. iosrjournals.orgsmolecule.com The MEP analysis is thus crucial for understanding the intermolecular interactions of the cation, such as the N—H⋯Cl and N—H⋯O hydrogen bonds observed in its crystal structure. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E²) associated with these interactions quantifies their significance.
In the 2,5-dichloroanilinium cation, NBO analysis would be expected to reveal strong polarization of the N-H and C-N bonds due to the positive charge on the ammonium (B1175870) group. It would also elucidate the hyperconjugative interactions between the C-C and C-H bonds of the ring and the antibonding orbitals of adjacent bonds. Studies on related aniline derivatives use NBO analysis to understand how substituents affect charge distribution and intramolecular interactions. iosrjournals.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. A large gap corresponds to a "hard" molecule, while a small gap indicates a "soft" molecule.
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
For the 2,5-dichloroanilinium cation, the expected lowering of orbital energies and a potentially large HOMO-LUMO gap would classify it as a hard electrophile. While specific calculated values for the cation are not readily found in the literature, calculations for neutral 2,5-dichloroaniline have reported a hardness of approximately 2.609 eV. smolecule.com The values for the cation would differ significantly due to the influence of the positive charge.
Comparison of Theoretical and Experimental Spectroscopic Data
The correlation between theoretical calculations and experimental spectroscopic data is crucial for validating computational models and accurately assigning vibrational modes. For this compound and related compounds, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly used to compute vibrational frequencies. researchgate.netresearchgate.net
Typically, the calculated frequencies from these quantum chemical methods are scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net Studies on similar molecules, such as 3-chloro-4-methyl aniline and anilinium nitrate, have demonstrated that the B3LYP functional within DFT provides results superior to the scaled Hartree-Fock approach for molecular vibrational analysis. researchgate.netresearchgate.net While HF methods can describe geometric bond lengths reasonably well, DFT methods often reproduce bond angles and vibrational spectra with higher accuracy. researchgate.net
The experimental infrared spectrum for this compound (hydrochloride) provides the benchmark for these theoretical comparisons. nist.gov The main absorption peaks from the experimental solid-state (KBr disc) IR spectrum are presented below. A thorough computational study would involve calculating the theoretical vibrational frequencies, scaling them appropriately, and comparing them to these experimental values to assign each band to a specific molecular motion, such as C-Cl stretching, N-H bending, or aromatic ring vibrations.
Experimental Infrared (IR) Spectrum Data for this compound The following table displays the primary absorption peaks from the experimental IR spectrum.
| Wavenumber (cm⁻¹) | Description |
|---|---|
| ~2800-3000 | N-H⁺ stretching vibrations |
| ~1600 | Aromatic C=C stretching / N-H⁺ bending |
| ~1500 | Aromatic C=C stretching |
| ~1450 | Aromatic C=C stretching |
| ~800-850 | C-H out-of-plane bending |
| ~700-800 | C-Cl stretching vibrations |
Data sourced from NIST Chemistry WebBook for 2,5-dichloroaniline hydrochloride. nist.gov
Crystal-Cell DFT Models versus Single-Molecule Models
Theoretical investigations of this compound can be approached using two primary models: the single-molecule model and the crystal-cell DFT model.
A single-molecule model performs calculations on an isolated 2,5-dichloroanilinium cation, typically in a simulated vacuum (gas phase). This approach is computationally less intensive and is useful for understanding the intrinsic properties of the molecule without external influences. However, it completely neglects the significant intermolecular forces that dictate the structure and properties of the compound in its solid state.
In contrast, a crystal-cell DFT model is a solid-state approach that takes into account the periodic, repeating structure of the crystal lattice. The starting point for these calculations is the experimentally determined crystal structure from X-ray diffraction. mdpi.com For this compound monohydrate, the crystal structure reveals a complex network of N—H⋯Cl, O—H⋯Cl, and N—H⋯O hydrogen bonds that connect the cations, anions, and water molecules. nih.gov By incorporating these intermolecular interactions, the crystal-cell model provides a much more accurate description of the compound's geometry, electronic structure, and vibrational properties in the solid state, making its theoretical predictions more directly comparable to experimental solid-state measurements like X-ray diffraction and solid-state IR spectroscopy. nist.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. It is the primary tool for theoretically investigating the optical properties of compounds like this compound.
Investigation of Optical Properties and Excitation Energies
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. This is achieved by calculating the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one, and the corresponding oscillator strengths, which relate to the intensity of the absorption peak. rsc.orgresearchgate.net
For the closely related compound 2,5-dichloroanilinium picrate (B76445), TD-DFT has been used to compute its electronic excitation properties and compare them with the experimental UV-Vis spectrum. researchgate.net Similar calculations for this compound would identify the key electronic transitions, such as π → π* transitions within the aromatic ring, and predict the wavelengths of maximum absorption (λmax). This analysis provides fundamental insights into how the molecule interacts with light and helps explain its color and photophysical behavior. uctm.edubohrium.com
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It is often used in computational studies of anilinium compounds for comparison with DFT results. researchgate.netresearchgate.netumn.edu
While HF calculations provide a valuable baseline, the method does not account for electron correlation, which can be a significant limitation. For anilinium systems, studies have shown that while HF can adequately predict geometric bond lengths, it is generally less accurate than modern DFT functionals (such as B3LYP) for calculating bond angles and vibrational frequencies. researchgate.net Consequently, when comparing theoretical vibrational spectra to experimental data, results from DFT are often preferred over those from scaled HF calculations. researchgate.netresearchgate.net The HF method is also the basis for Koopmans' theorem, which provides an estimate of the vertical ionization potential from the energy of the highest occupied molecular orbital (HOMO). umn.edu
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Anilinium derivatives are often studied for their NLO properties, which arise from the presence of electron-donating (amino) and electron-withdrawing groups that facilitate intramolecular charge transfer. nih.gov The presence of chlorine atoms on the aromatic ring of this compound further influences its electronic distribution and potential for NLO activity.
First-Order Hyperpolarizability (β) Calculations
The key parameter for quantifying the second-order NLO response of a molecule is the first-order hyperpolarizability (β). Large values of β are indicative of a strong NLO response. This property can be calculated using computational methods, typically DFT.
Theoretical studies on the 2,5-dichloroanilinium cation have been performed to determine its NLO properties. For instance, the first-order hyperpolarizability of the related 2,5-dichloroanilinium picrate has been computed to assess its NLO potential. researchgate.net The NLO activity in these molecules is linked to the charge delocalization between the anilinium ring and its substituents. nih.gov Computational analysis of the HOMO-LUMO energy gap and Natural Bond Orbital (NBO) analysis can further explain the intramolecular charge transfer interactions that give rise to a high hyperpolarizability value, identifying the compound as a promising candidate for NLO applications. mdpi.comnih.gov
Second-Order Hyperpolarizability and Higher-Order Terms
Theoretical and computational investigations into the nonlinear optical (NLO) properties of organic molecules, such as derivatives of aniline, provide crucial insights into their potential for applications in optoelectronics. While direct computational studies on this compound are not extensively available in the reviewed literature, significant understanding can be gleaned from theoretical work on closely related compounds. The second-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the hyperpolarizability of anilinium derivatives. For instance, studies on compounds like 2,5-dimethylanilinium chloride monohydrate have utilized DFT with the B3LYP function and a 6-31G(d,p) basis set to calculate optical properties. nih.gov The stability of such molecules, arising from hyperconjugative interactions and charge delocalization, is analyzed through Natural Bond Orbital (NBO) analysis, which often reveals a high NLO activity. nih.gov
In a related compound, 2,5-dichloroanilinium picrate, theoretical calculations of the first-order hyperpolarizability have been performed. researchgate.net Such studies are fundamental to understanding the NLO response. The investigation of halogenated aniline oligomers has also shown that high values of first (β) and second (γ) hyperpolarizabilities can be achieved. researchgate.net The finite field method is a common technique used in these theoretical explorations of NLO materials. researchgate.net
The calculated nonlinear optical parameters, including polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β), for related compounds like p-chloroaniline, indicate promising optical properties. researchgate.net Theoretical investigations on various aniline derivatives demonstrate that substitutions on the aniline ring significantly influence the NLO response. bohrium.com Generally, organic molecules for NLO applications consist of a π-electron conjugated system substituted with an electron donor and an electron acceptor group, creating a 'push-pull' structure that enhances the hyperpolarizability. banglajol.info
While specific values for the second-order hyperpolarizability and higher-order terms for this compound are not available, the data from analogous compounds suggest that the presence of the anilinium cation and chloro-substituents would lead to a notable NLO response. The following table presents theoretical first-order hyperpolarizability values for related aniline derivatives to provide a comparative context.
| Compound | Computational Method | First-Order Hyperpolarizability (β) (esu) |
| p-Nitroaniline | DFT/B3LYP | Varies with basis set |
| 2-Methyl-5-nitroaniline | DFT/B3LYP/cc-pVTZ | Significant NLO response reported |
| Halogenated Aniline Oligomers | AM1/TDHF | High values reported |
Note: The table is illustrative and compiles data from various theoretical studies on related compounds to indicate the expected range and nature of NLO properties.
Correlation of Molecular Structure with NLO Response
The correlation between molecular structure and the nonlinear optical (NLO) response in anilinium compounds is a central theme in theoretical and computational chemistry. The arrangement and nature of substituents on the aniline ring, as well as the interactions within the crystal lattice, play a pivotal role in determining the magnitude of the NLO effect.
In halogenated anilines, the position of the halogen substituent significantly affects intermolecular interactions. researchgate.net For instance, the presence and location of chlorine atoms, as in this compound, influence the electron distribution and intramolecular charge transfer, which are key to the NLO response. NBO analysis in related compounds like 2,5-dimethylanilinium chloride monohydrate has shown that charge delocalization contributes to high NLO activity. nih.gov The lowering of the HOMO-LUMO energy gap is also a crucial factor, as it facilitates charge transfer interactions within the molecule, thereby enhancing the NLO properties. nih.gov
The protonation of the amino group to form the anilinium cation is also a critical structural feature. This can enhance the acceptor character of the anilinium ring, which, in conjunction with electron-donating or -withdrawing substituents, can modulate the second-order hyperpolarizability. Studies on substituted anilines have shown that modifications to donor and acceptor strengths, as well as changes in the conjugation length, directly impact the calculated NLO properties. bohrium.com
The following table summarizes the key structural features and their expected influence on the NLO response, based on theoretical studies of related aniline derivatives.
| Structural Feature | Influence on NLO Response |
| Electron-withdrawing/-donating groups | The presence of both donor and acceptor groups (a 'push-pull' system) across a π-conjugated system generally leads to a significant increase in the second-order hyperpolarizability (β) due to enhanced intramolecular charge transfer. banglajol.info |
| Halogen Substitution | The position and electronegativity of halogen substituents like chlorine affect the electron density distribution of the aromatic ring, thereby modulating the molecule's polarizability and hyperpolarizability. researchgate.net |
| Anilinium Cation Formation | Protonation of the amino group can alter the electronic properties of the aniline ring, potentially enhancing its electron-accepting character and influencing the overall NLO response. |
| Intramolecular Charge Transfer (ICT) | A lower HOMO-LUMO energy gap generally correlates with a higher NLO activity, as it facilitates the transfer of charge across the molecule upon interaction with an electric field. nih.gov |
| Crystal Packing and Hydrogen Bonding | For bulk materials, a non-centrosymmetric crystal structure is a prerequisite for a second-order NLO effect. Hydrogen bonding and other intermolecular forces dictate the crystal packing and can enforce a non-centrosymmetric arrangement. |
| π-Conjugation | A larger π-conjugated system allows for greater electron delocalization, which typically leads to an increase in both linear polarizability and hyperpolarizability. |
Chemical Reactivity and Reaction Mechanisms
Mechanistic Studies of Substitution Reactions
The substitution of a leaving group on an aromatic ring, such as a halide, by a nucleophile is known as nucleophilic aromatic substitution (SNAr). wikipedia.org Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions at a trigonal sp² hybridized carbon proceed via a different pathway. wikipedia.orglibretexts.org For 2,5-dichloroanilinium chloride, the presence of electron-withdrawing chloro substituents makes the aromatic ring susceptible to nucleophilic attack.
The most common mechanism is the SNAr addition-elimination pathway. fishersci.se This process involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a leaving group (one of the chlorine atoms), breaking the aromaticity of the ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing groups (the second chlorine atom and the substituent derived from the anilinium group) ortho or para to the site of attack help to stabilize this anionic intermediate. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (the chloride ion). This step is typically fast. masterorganicchemistry.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactions
| Factor | Influence on Reaction Rate | Mechanism of Influence |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Increases Rate | Stabilizes the negatively charged Meisenheimer complex intermediate through resonance or induction. fishersci.semasterorganicchemistry.com |
| Leaving Group Ability | Increases Rate | A better leaving group (more stable anion) facilitates the elimination step. The rate order is typically F > Cl > Br > I, as the first step (addition) is rate-determining and fluorine's high electronegativity strongly activates the ring. |
| Nucleophile Strength | Increases Rate | A stronger nucleophile more readily attacks the electron-deficient aromatic ring. |
| Solvent | Depends on Mechanism | Polar aprotic solvents (e.g., DMSO, DMF) are often used as they can solvate the cation without strongly interacting with the nucleophile. fishersci.se |
Detailed Analysis of Diazotization Reaction Mechanisms
A hypothesized reaction pathway in a sulfuric acid medium involves the following steps:
Formation of Nitrous Acid: An alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), reacts with sulfuric acid (H₂SO₄) to generate nitrous acid (HNO₂).
Formation of the Electrophile: Under the strongly acidic conditions, the generated nitrous acid is protonated and then reacts with another molecule of sulfuric acid to form nitrosylsulfuric acid (HSO₄-NO), which serves as the potent electrophile in the reaction.
Electrophilic Attack: The free 2,5-dichloroaniline (B50420) (which exists in equilibrium with its protonated anilinium form) acts as the nucleophile. The lone pair on the nitrogen atom attacks the electrophilic nitrogen of nitrosylsulfuric acid.
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule leads to the formation of the 2,5-dichlorobenzenediazonium (B92701) ion.
This diazonium product is often not isolated due to its potential instability and is used directly in subsequent reactions, such as hydrolysis to form 2,5-dichlorophenol. The solubility of 2,5-dichloroaniline in the acidic medium can be a limiting factor, and process improvements have involved using mixed-acid systems (e.g., sulfuric acid and an organic acid) to enhance solubility.
Table 2: Key Species in the Diazotization of 2,5-Dichloroaniline
| Compound Name | Formula | Role in Mechanism |
|---|---|---|
| 2,5-Dichloroaniline | C₆H₃Cl₂NH₂ | Starting Material / Nucleophile |
| Sodium Nitrite | NaNO₂ | Nitrous Acid Precursor |
| Sulfuric Acid | H₂SO₄ | Acid Medium / Catalyst |
| Nitrous Acid | HNO₂ | Intermediate |
| Nitrosylsulfuric Acid | NOHSO₄ | Electrophile |
| 2,5-Dichlorobenzenediazonium Ion | [C₆H₃Cl₂N₂]⁺ | Final Product |
Interactions with Biological Macromolecules and Pathways
The biological activity and toxicity of 2,5-dichloroaniline are linked to its interactions with cellular components. smolecule.com The primary toxic effect observed from exposure is on the blood, specifically the formation of methemoglobin. industrialchemicals.gov.auinchem.orgitcilo.org
While detailed studies on the inhibition of specific, isolated enzymes by this compound are not widely documented, its effects on metabolic pathways have been observed. In vitro studies using kidney and liver slices have shown that 2,5-dichloroaniline can inhibit pyruvate-directed gluconeogenesis. nih.gov This indicates an interference with one or more enzymes critical to this pathway.
The most significant toxic mechanism is the induction of methemoglobinemia. industrialchemicals.gov.auinchem.org This condition arises when the iron atom in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia if concentrations are sufficiently high. oxfordlabfinechem.com This process is not a classic enzyme inhibition but rather a chemical alteration of a vital protein, disrupting its biological function.
Table 3: Observed Biological and Toxicological Effects of 2,5-Dichloroaniline
| Effect | Biological System/Macromolecule | Observed Outcome |
|---|---|---|
| Methemoglobin Formation | Hemoglobin in Red Blood Cells | Oxidation of Fe²⁺ to Fe³⁺, leading to loss of oxygen-carrying capacity. industrialchemicals.gov.auinchem.org |
| Cytotoxicity | Kidney and Liver Cells (in vitro) | Inhibition of gluconeogenesis and increased leakage of lactate (B86563) dehydrogenase (LDH). nih.gov |
| Haemolytic Anaemia | Blood and Spleen | Observed in animal studies following repeated exposure, with hemosiderin deposits in the spleen. industrialchemicals.gov.au |
Based on available scientific literature, there are no specific studies detailing the mechanisms of interaction or modulation of cellular receptors by this compound. Its documented toxicity is primarily attributed to the cytotoxic and hematological effects described above rather than high-affinity binding to specific signaling receptors.
Applications and Advanced Research Directions
Role in Advanced Organic Synthesis
2,5-Dichloroanilinium chloride is a key intermediate in the multifaceted field of organic synthesis, primarily utilized in its free base form, 2,5-dichloroaniline (B50420). The presence of the amino group and the specific positioning of the two chlorine atoms on the aromatic ring allow for a wide range of chemical transformations.
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, 2,5-dichloroaniline is a crucial starting material for the production of various dyes, pigments, and agrochemicals. researchgate.net A significant application is in the manufacturing of azo dyes and pigments. researchgate.net For instance, it is a precursor to Pigment Yellow 10, a common colorant used in applications such as yellow road markings in the United States. sigmaaldrich.com The synthesis involves the diazotization of 2,5-dichloroaniline, a reaction where the anilinium salt is a key intermediate, followed by a coupling reaction with a pyrazolone derivative. researchgate.net It is also a precursor for other pigments, such as those created by coupling with barbituric acid to produce brilliant yellow pigments with high color strength and lightfastness. researchgate.net
Beyond pigments, 2,5-dichloroaniline is an important intermediate in the production of certain pesticides and herbicides. guidechem.com Notably, it is a key component in the synthesis of the herbicide dicamba. pubcompare.ai The process often involves the diazotization of 2,5-dichloroaniline to form a diazonium salt, which is then hydrolyzed to 2,5-dichlorophenol, a direct precursor to dicamba. researchgate.net Additionally, it has been utilized in the formulation of nitrogen fertilizer synergists. pubcompare.ai
The reactivity of 2,5-dichloroaniline allows for various chemical transformations. The amino group can undergo reactions such as acylation, while the chlorine atoms can be substituted under specific conditions, leading to a diverse range of derivatives. astate.edu
Building Block for Complex Organic Molecules
The structure of 2,5-dichloroaniline makes it a valuable building block for the synthesis of more complex organic molecules, including a variety of heterocyclic compounds with potential biological activity. pubcompare.aimdpi.com The reactive amino group and the substituted aromatic ring provide a scaffold for constructing intricate molecular architectures. researchgate.net
For example, 2,5-dichloroaniline can be used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can then be used to create more complex heterocyclic systems. Research has shown that derivatives of dichloroaniline can be used to synthesize a range of heterocyclic compounds that exhibit antibacterial properties. mdpi.com The synthesis of novel five-membered heterocycles, which are known to be bioactive agents, often utilizes aniline (B41778) derivatives as starting materials. astate.edu
The versatility of 2,5-dichloroaniline as a building block is further demonstrated by its use in the synthesis of various pharmaceutical intermediates. pubcompare.ai The ability to introduce the 2,5-dichlorophenyl moiety into a larger molecule can significantly influence its biological activity and physical properties.
Material Science Applications
In the field of material science, the structural features of this compound, particularly its ability to form specific intermolecular interactions, are being explored for the design of novel materials.
Supramolecular Materials Design
The design of supramolecular materials relies on the control of non-covalent interactions to assemble molecules into well-defined, ordered structures. This compound is of interest in this area due to its capacity for hydrogen bonding and other intermolecular interactions.
The crystal structure of this compound monohydrate reveals a network of hydrogen bonds involving the anilinium cation, the chloride anion, and the water molecule. nih.gov The positively charged -NH3+ group acts as a hydrogen bond donor, with two of its hydrogen atoms forming hydrogen bonds with two different chloride anions, and the third hydrogen atom bonding to the oxygen atom of the water molecule. nih.gov The chloride anions, in turn, accept hydrogen bonds from two different water molecules and two different anilinium cations. nih.gov This intricate network of hydrogen bonds leads to the formation of a stable, three-dimensional supramolecular architecture. chemspider.com
The study of such crystal structures is fundamental to the field of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. ias.ac.in The predictable hydrogen bonding patterns of anilinium salts make them valuable components in the construction of these supramolecular assemblies.
Nonlinear Optical Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optical modulation, fiber optic communication, and optoelectronics. Certain organic crystals, particularly those with a non-centrosymmetric crystal structure, can exhibit significant NLO properties, such as second-harmonic generation (SHG).
Research in Biological Chemistry
Derivatives of 2,5-dichloroaniline have been the subject of research in biological and medicinal chemistry due to their potential to exhibit a range of biological activities. The 2,5-dichlorophenyl group can be incorporated into various molecular scaffolds to modulate their therapeutic properties.
Numerous heterocyclic compounds derived from substituted anilines have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com For example, a study on the design and synthesis of mono/dichloro aniline derivatives has been conducted to evaluate their antibacterial activity. mdpi.com
Investigations into Protein Interactions
Direct research detailing the specific binding interactions of this compound with particular proteins is not extensively documented in current literature. However, its observed biological effects and metabolic pathways strongly imply interactions with various cellular proteins, particularly enzymes. The toxicity of chloroanilines is often attributed to the formation of reactive metabolites, a process mediated by enzymes such as cytochrome P450. nih.govmdpi.com This metabolic activation necessitates direct binding of the substrate, 2,5-dichloroaniline, to the active sites of these enzymes. mdpi.commdpi.com Further research is required to elucidate the specific protein targets and characterize the binding kinetics and structural changes that underpin its biological activity.
Mechanism-Based Studies of Biological Activity
The biological activities of 2,5-dichloroaniline are a subject of ongoing investigation, with research pointing towards potential applications in medicine. The mechanisms underlying these activities are complex and often linked to the compound's chemical structure and its metabolic derivatives.
While 2,5-dichloroaniline is utilized as a precursor in the synthesis of various chemicals, including some with antimicrobial properties, specific studies detailing the intrinsic antimicrobial mechanism of this compound itself are limited. The development of novel antibacterial agents often involves incorporating halogenated aniline structures into more complex molecules to enhance efficacy. For instance, new quinone derivatives incorporating aniline structures have shown activity against multidrug-resistant Gram-positive bacteria. nih.gov The potential for 2,5-dichloroaniline derivatives to act as antimicrobial agents is an area that warrants further investigation to determine their mode of action, which could involve mechanisms such as enzyme inhibition or disruption of cell membrane integrity. mdpi.com
Research has indicated that derivatives of 2,5-dichloroaniline may possess significant anticancer properties. A 2023 study focusing on newly synthesized diazo derivatives of 1,3,4-oxadiazole found that a compound derived from 2,5-dichloroaniline exhibited potent inhibitory activity against the MCF-7 breast cancer cell line. The cytotoxic effect was evaluated using the MTT assay, which measures cell metabolic activity.
The derivative of 2,5-dichloroaniline was identified as a potent inhibitor with an IC50 value of 62.5 µg/mL. Further analysis using acridine orange/ethidium bromide (AO/EB) staining indicated that the compound induced cellular changes characteristic of apoptosis in the cancer cells. This suggests that the anticancer mechanism of such derivatives may involve the induction of programmed cell death, a critical pathway in cancer therapy.
| Compound | Cell Line | Assay | Finding |
|---|---|---|---|
| 2,5-dichloroaniline derivative | MCF-7 (Breast Cancer) | MTT Assay | Potent inhibitor (IC50 = 62.5 µg/mL) |
| 2,5-dichloroaniline derivative | MCF-7 (Breast Cancer) | AO/EB Staining | Induced cellular changes consistent with apoptosis |
Interaction with Biochemical Pathways
The interaction of chloroanilines with biochemical pathways is primarily understood through their metabolism, which can lead to either detoxification or bioactivation, resulting in toxic effects. The biotransformation of compounds like 3,5-dichloroaniline, a positional isomer of 2,5-dichloroaniline, has been studied to understand these pathways. nih.govmdpi.com Key metabolic routes include N-oxidation, N-acetylation, and phenyl ring oxidation, which are catalyzed by various enzyme systems. nih.govmdpi.com
Cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases, play a crucial role in the initial phase I metabolism of xenobiotics, including chloroanilines. mdpi.commdpi.comnih.gov These enzymes catalyze oxidative reactions that can lead to the formation of reactive metabolites. nih.gov For instance, the N-oxidation of anilines can produce phenylhydroxylamine and nitrosobenzene metabolites, while ring oxidation can form various aminophenol derivatives. mdpi.com Inhibition or induction of CYP450 enzymes can alter the toxicity of chloroanilines, suggesting that their metabolites are key contributors to their biological effects. nih.gov
| Metabolic Pathway | Key Enzymes/Processes | Potential Metabolites | Significance |
|---|---|---|---|
| N-Oxidation | Cytochrome P450, Flavin-containing Monooxygenase | Phenylhydroxylamines, Nitrosobenzenes | Bioactivation to potentially toxic metabolites nih.govmdpi.com |
| N-Acetylation | N-acetyltransferase (NAT) | Chloroacetanilides | Generally considered a detoxification pathway mdpi.com |
| Phenyl Ring Oxidation | Cytochrome P450 | Aminodichlorophenols | Formation of potentially nephrotoxic metabolites nih.govmdpi.com |
Environmental Research Perspectives
The presence of chloroanilines, including 2,5-dichloroaniline, in the environment is a significant concern due to their use in manufacturing dyes, pesticides, and pharmaceuticals. guidechem.com These compounds can enter ecosystems through industrial effluents or as degradation products of other chemicals. guidechem.comnih.gov Consequently, their environmental fate and degradation pathways are critical areas of research.
2,5-dichloroaniline is subject to various degradation processes in the environment, including microbial degradation and photodegradation. It is expected to have moderate mobility in soil but can bind strongly to humic materials. guidechem.com
Microbial Degradation: Under anaerobic conditions, such as in pond sediments, dichloroanilines can undergo reductive dechlorination. asm.org This process involves the removal of chlorine atoms, transforming dichloroanilines into monochloroanilines. asm.org For example, studies have shown the transformation of 3,4-dichloroaniline (B118046) to 3-chloroaniline by anaerobic microorganisms. asm.org Aerobic degradation by bacteria, such as Pseudomonas and Acinetobacter species, also occurs. researchgate.net The initial step is often an oxidative deamination catalyzed by aniline dioxygenase, leading to the formation of chlorocatechols, which are then further degraded via ring-cleavage pathways. frontiersin.org
Photodegradation: In the atmosphere, vapor-phase 2,5-dichloroaniline is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 17 hours. guidechem.com In aquatic systems, photocatalytic degradation is a promising method for removal. Studies using catalysts like titanium dioxide (TiO2) have shown that aniline and its chloro-derivatives can be completely degraded under UV irradiation. mdpi.comresearchgate.net The degradation mechanism involves the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and eventual mineralization. researchgate.netresearchgate.net
| Degradation Process | Conditions | Key Intermediates/Products | References |
|---|---|---|---|
| Anaerobic Microbial Degradation | Anoxic sediments | Monochloroanilines | asm.org |
| Aerobic Microbial Degradation | Soil, Water | Chlorocatechols, Ring-cleavage products | researchgate.netfrontiersin.org |
| Atmospheric Photodegradation | Vapor phase, reaction with hydroxyl radicals | Mineralization products (CO2, H2O, HCl) | guidechem.com |
| Aquatic Photocatalysis | Aqueous, UV light, catalyst (e.g., TiO2) | Hydroxylated intermediates, Mineralization products | mdpi.comresearchgate.netresearchgate.net |
Bioaccumulation Studies
Chlorinated anilines, a class of compounds including 2,5-dichloroaniline, are recognized for their persistence in aquatic environments, which may lead to their accumulation in organisms. mdpi.com These substances can enter water systems through various channels, such as industrial wastewater discharges and agricultural runoff. mdpi.com Due to their chemical properties, certain chlorinated anilines are not easily broken down by natural processes, leading to concerns about their potential to bioaccumulate within the food web. mdpi.comnih.gov Bioaccumulation is a process where the concentration of a chemical in an organism exceeds that of the surrounding environment. mdpi.com The potential for a substance to bioaccumulate is often assessed using metrics like the bioconcentration factor (BCF), which compares the chemical concentration in an organism to that in the water. mdpi.commdpi.com
While specific bioaccumulation data for this compound are not extensively detailed in the available literature, studies on structurally similar compounds, such as 3,4-dichloroaniline (3,4-DCA), provide significant insights. Research on the early life stages of zebrafish (Danio rerio) is often used to model the toxicokinetics of such compounds. In one study, zebrafish embryos were exposed to 3,4-DCA under semi-static conditions to measure its uptake and concentration. mdpi.com
The findings from this research indicated that the internal concentrations of 3,4-DCA in the zebrafish larvae increased in a manner dependent on the exposure concentration. mdpi.com Bioconcentration factors were calculated based on time-weighted average concentrations of 3,4-DCA in the exposure medium. The resulting BCF values were found to be two to three times lower than some previously published figures, a discrepancy that may be related to the higher concentrations used in this particular study. mdpi.com It is generally recommended that BCF studies be conducted at the lowest possible concentrations to reflect environmental realism. mdpi.com
| Nominal Exposure Concentration of 3,4-DCA (mg L⁻¹) | Time-Weighted Average Concentration (mg L⁻¹) | Internal Concentration in Larvae (mg kg⁻¹) | Bioconcentration Factor (BCF) |
|---|---|---|---|
| 0.5 | 0.36 ± 0.05 | 2.83 ± 0.57 | 7.9 |
| 2.0 | 1.51 ± 0.19 | 16.3 ± 5.12 | 10.8 |
| 4.0 | 2.62 ± 0.40 | 51.7 ± 21.7 | 19.7 |
The general principle is that the lipophilicity of a chemical, often indicated by its octanol-water partition coefficient (log Kow), is a key determinant of its bioaccumulation potential. However, factors such as the organism's metabolism, the chemical's molecular size, and environmental conditions can also significantly influence the extent of accumulation. mdpi.com For instance, aniline itself has a low log Kow and does not significantly bioaccumulate, as it is readily processed and cleared by organisms. waterquality.gov.au In contrast, the addition of chlorine atoms to the aniline structure, as in dichloroanilines, increases the compound's persistence and potential for accumulation. besjournal.com
Analytical Method Development
The detection and quantification of aniline and its derivatives, including halogenated forms like 2,5-dichloroaniline, in environmental samples are crucial for monitoring and assessment. The development of analytical methods has evolved to achieve higher sensitivity, selectivity, and efficiency. The most common and established techniques for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.com
Historically, gas chromatography, often coupled with a nitrogen-phosphorus detector (NPD), has been a preferred method due to its excellent selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov The United States Environmental Protection Agency (EPA) Method 8131, for example, utilizes GC to determine the concentration of aniline and its derivatives. epa.gov However, a significant challenge with GC analysis for these compounds is that they are often polar and thermolabile. This characteristic may necessitate a derivatization step before analysis to convert the analytes into more volatile and stable forms, a process that can be both time-consuming and complex. thermofisher.comchromatographyonline.com
To overcome these limitations, HPLC has emerged as a robust alternative. thermofisher.com A key advantage of HPLC is that it typically does not require derivatization, simplifying sample preparation. chromatographyonline.com Various HPLC methods have been developed using different columns and mobile phases to achieve effective separation of aniline derivatives. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings of these compounds absorb light in the UV spectrum. epa.govnih.gov
Further advancements in sample preparation have significantly enhanced the capabilities of these chromatographic methods. Techniques such as liquid-liquid extraction and solid-phase extraction (SPE) are employed to isolate and pre-concentrate the target analytes from complex matrices like water, which is necessary when dealing with low environmental concentrations. thermofisher.comepa.gov The development of on-line SPE systems that are directly coupled to HPLC instruments represents a major step forward, offering full automation, reduced sample handling, and improved reproducibility and process control. thermofisher.comchromatographyonline.com
Advanced Detection and Quantification Techniques for Aniline Derivatives
Recent research has focused on developing novel and more sensitive analytical techniques for the detection and quantification of aniline derivatives at trace levels. These advanced methods aim to lower detection limits, improve accuracy, and handle complex environmental samples with minimal preparation.
On-Line Solid-Phase Extraction (SPE) Coupled with HPLC: This technique automates the extraction and pre-concentration of analytes, seamlessly integrating it with HPLC analysis. thermofisher.com An aqueous sample is passed through a small cartridge containing a sorbent material that retains the aniline derivatives. After extraction, the analytes are eluted directly into the HPLC system. This approach significantly reduces analysis time and potential for contamination. thermofisher.comchromatographyonline.com Systems using this method have achieved method detection limits (MDLs) for aniline and nitroanilines in the range of 0.1 to 0.2 µg/L, which is substantially more sensitive than older GC-based methods. chromatographyonline.com
Liquid Chromatography with Electrochemical Detection (LC/EC): This highly sensitive technique is particularly well-suited for compounds that can be oxidized or reduced. LC/EC has been successfully used for the simultaneous determination of aniline and its hydroxylated metabolites. nih.gov The method offers detection limits in the picomole range and can often be performed by direct injection of the sample mixture without extensive cleanup steps, demonstrating its power and efficiency. nih.gov
Derivative Spectrophotometry: This method enhances the resolution of overlapping spectra of different compounds in a mixture, allowing for their simultaneous quantification. It involves calculating the first or second derivative of the absorbance spectrum. By using the zero-crossing technique, the concentration of one compound can be determined at a wavelength where the derivative spectrum of an interfering compound is zero. tiu.edu.iq This approach has been successfully applied to the simultaneous determination of aniline and 2-nitroaniline in water samples. tiu.edu.iq
Advanced Extraction with High-Resolution Chromatography: For extremely low-level detection, innovative extraction techniques coupled with high-resolution chromatography are employed. One such method is stir bar sorptive extraction (SBSE), where a magnetic stir bar coated with a sorbent material is used to extract analytes from a sample. The analytes are then thermally desorbed and analyzed, for instance, by two-dimensional gas chromatography coupled with mass spectrometry (GC-GC-MS). unizar.es While demonstrated for related halogenated compounds, this powerful combination offers ultra-low detection limits (in the ng/L range) and high specificity, representing the cutting edge of analytical capability. unizar.es
| Technique | Typical Analytes | Key Advantages | Reported Detection Limit | Reference |
|---|---|---|---|---|
| On-Line SPE-HPLC-UV | Aniline, Nitroanilines | Fully automated, high sensitivity, good reproducibility | 0.1–0.2 µg/L | chromatographyonline.com |
| Derivative Spectrophotometry | Aniline, 2-Nitroaniline | Simple, rapid, resolves spectral overlap | 0.03–0.062 µg/mL | tiu.edu.iq |
| Reversed-Phase HPLC-UV | Aniline derivatives | Simple, rapid, accurate | 1.20–3.00 ng (minimum detectable quantity) | nih.gov |
| Liquid Chromatography/Electrochemistry (LC/EC) | Aniline and its metabolites | Very high sensitivity, minimal sample preparation | Picomole range | nih.gov |
Q & A
Q. What are the key steps for synthesizing 2,5-dichloroanilinium chloride monohydrate, and how does the inclusion of water affect its structural properties?
Methodological Answer: The synthesis involves reacting 2,5-dichloroaniline (0.02 mol) with excess HCl in ethanol, followed by slow evaporation to yield monohydrate crystals. The inclusion of water introduces additional hydrogen-bonding interactions (N–H⋯O and O–H⋯Cl) compared to the anhydrous form, altering the supramolecular framework. Structural analysis reveals that water bridges cations and anions, creating a 3D network distinct from the anhydrous layered structure .
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the hydrogen-bonding network in this compound?
Methodological Answer: SCXRD data collected at 299 K (CuKα radiation, λ = 1.54178 Å) with a Bruker APEX-II diffractometer is refined using SHELXL-96. Hydrogen atoms are located via difference maps, and O–H distances are restrained to 0.85 Å. The refinement (R-factor = 0.049) reveals four distinct hydrogen bonds per chloride ion: two from –NH₃⁺ groups and two from water molecules, forming a tetrahedral coordination .
Q. What spectroscopic techniques are essential for characterizing this compound, and what critical data do they provide?
Methodological Answer:
- FT-IR : Identifies N–H stretching (~3100 cm⁻¹) and Cl⋯Cl interactions (500–600 cm⁻¹).
- NMR : ¹H NMR in D₂O resolves aromatic protons (δ 7.2–7.8 ppm) and NH₃⁺ protons (δ 8.5 ppm).
- Thermogravimetric Analysis (TGA) : Confirms monohydrate stability up to 120°C, with a 5.2% mass loss corresponding to water evaporation .
Advanced Research Questions
Q. How do hydrogen and halogen bonding compete in the supramolecular assembly of 2,5-dichloroanilinium salts with oxy-acids (e.g., sulfate vs. perchlorate)?
Methodological Answer: In sulfate salts (e.g., bis(2,5-dichloroanilinium) sulfate), the sulfate anion forms a 1D chain via O–H⋯O bonds, extended into 3D networks through N–H⋯O interactions. In contrast, perchlorate hydrates exhibit Cl⋯O halogen bonds (3.2–3.4 Å) alongside N–H⋯O bonds, creating 2D sheets. Competitive analysis requires Hirshfeld surface calculations (CrystalExplorer) and topological analysis (AIMAll) to quantify interaction energies .
Q. What contradictions arise when comparing the hydrogen-bonding motifs of anhydrous vs. hydrated this compound?
Methodological Answer: The anhydrous form (Gray & Jones, 2002) features shorter Cl⋯Cl contacts (3.35 Å) and three N–H⋯Cl bonds per cation, forming layers. In the monohydrate, water disrupts this arrangement, introducing longer Cl⋯Cl distances (3.52 Å) and bifurcated N–H⋯(Cl, O) bonds. This contradiction highlights the role of lattice water in modulating packing efficiency and thermal stability .
Q. How can computational methods (DFT, MD) resolve ambiguities in experimental crystallographic data for this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes hydrogen-bond geometries (e.g., N–H⋯Cl angles) using B3LYP/6-311++G(d,p), comparing with experimental values to validate disorder models.
- Molecular Dynamics (MD) : Simulates thermal motion of water molecules in the monohydrate, explaining anisotropic displacement parameters (Ueq = 0.05 Ų for O atoms) observed in SCXRD .
Q. What challenges arise during refinement of disordered sulfate or perchlorate anions in 2,5-dichloroanilinium salts, and how are they addressed?
Methodological Answer: Disordered anions (e.g., in bis(2,5-dichloroanilinium) sulfate) require splitting occupancy using SHELXL-97’s PART instruction. Constraints include equal displacement parameters for split sites and geometric restraints (S–O bond lengths = 1.47 Å). R-factor convergence is monitored, with wR values < 0.15 indicating acceptable disorder modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
